molecular formula C24H23N5O4S B2496965 2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 893913-49-0

2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2496965
CAS RN: 893913-49-0
M. Wt: 477.54
InChI Key: GRBCMMJPJHTIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex pyrimidinone derivatives, similar to the compound , typically involves multistep reactions starting from basic heterocyclic compounds. One approach might involve the condensation of dimethyl- and various substituted pyrimidinones with aldehydes in the presence of NaOH, as seen in the synthesis of related thieno[2,3-d]pyrimidin-4-ones (Elmuradov, Bozorov, & Shakhidoyatov, 2011). Such methodologies can be adapted to synthesize the compound of interest by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate arrangements of atoms and bonds that define their chemical behavior. For example, crystallographic studies on similar acetamide derivatives have shown folded conformations around the methylene C atom of the thioacetamide bridge, highlighting the importance of intramolecular interactions (Subasri et al., 2016). Understanding these structural details is crucial for predicting the reactivity and properties of the target compound.

Chemical Reactions and Properties

The chemical reactivity of such compounds can vary widely depending on their specific functional groups and structural features. For instance, the presence of a pyrimidinone core often allows for further functionalization through reactions with nucleophiles or electrophiles, leading to a broad range of derivatives with diverse properties. The synthesis of related compounds involves reactions with amines, aldehydes, and ketones, offering insights into potential chemical transformations (Benghiat & Crooks, 1983).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and crystal structure, are influenced by their molecular architecture. X-ray diffraction studies provide valuable information about the arrangement of atoms in the crystal lattice and how this affects the material's physical properties. For similar compounds, crystallographic analysis has revealed specific conformational features and substituent effects on the molecular structure (Gurskaya, Zavodnik, & Shutalev, 2003).

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of derivatives related to the specified compound often involves complex chemical reactions aimed at achieving specific molecular structures to explore their biological or chemical activities. For instance, studies have reported the synthesis of novel heterocyclic compounds derived from similar structures, demonstrating their anti-inflammatory and analgesic properties, and highlighting the potential for these compounds in medicinal chemistry (Abu‐Hashem, Youssef, 2011). Additionally, the chemical behavior of these compounds under different reactions provides insights into their reactivity and potential for further modification (Davoodnia, Rahimizadeh, Atapour-Mashhad, Tavakoli-Hoseini, 2009).

Biological Activities and Applications

Research has also focused on evaluating the biological activities of compounds with similar structures, particularly their antimicrobial, anti-inflammatory, and analgesic effects. For example, studies have demonstrated the antimicrobial activity of pyrimidinone and oxazinone derivatives against various bacteria and fungi, suggesting their potential as therapeutic agents (Hossan, Abu-Melha, Al-Omar, Amr, 2012). Furthermore, the anti-inflammatory and analgesic properties of newly synthesized compounds have been investigated, revealing significant activities that could be leveraged in drug development (Sondhi, Dinodia, Rani, Shukla, Raghubir, 2009).

properties

IUPAC Name

2-[7-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-14-9-5-7-11-16(14)25-18(30)13-34-22-19-21(28(2)24(32)29(3)23(19)31)26-20(27-22)15-10-6-8-12-17(15)33-4/h5-12H,13H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBCMMJPJHTIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.